Methyl 3-[(propan-2-yl)amino]but-2-enoate
Description
Methyl 3-[(propan-2-yl)amino]but-2-enoate is an enaminone derivative characterized by a conjugated enamine-ketone system. Its structure features a methyl ester group at position 1, a propan-2-yl (isopropyl) substituent on the amino group at position 3, and an α,β-unsaturated ester backbone. This compound is synthesized via condensation of methyl 3-aminocrotonate with isopropylamine under mild conditions, analogous to methods used for amino acid ester derivatives . Enaminones like this are versatile intermediates in organic synthesis, particularly in cyclization reactions to form nitrogen-containing heterocycles .
Properties
IUPAC Name |
methyl 3-(propan-2-ylamino)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-7(3)5-8(10)11-4/h5-6,9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTVECSFZLVACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70843027 | |
| Record name | Methyl 3-[(propan-2-yl)amino]but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70843027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920312-29-4 | |
| Record name | Methyl 3-[(propan-2-yl)amino]but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70843027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Condensation Method
- Procedure: Methyl 3-oxobut-2-enoate is reacted with isopropylamine in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated ester.
- Reaction conditions: Typically, mild heating (50–80 °C) for several hours (4–12 h) is sufficient to drive the reaction to completion.
- Purification: The product is isolated by solvent evaporation followed by recrystallization or column chromatography.
- Yields: Reported yields for similar β-enamino esters prepared by this method range from 70% to 90%, indicating efficient conversion.
Catalytic and Heterogeneous Methods
- Catalyst use: Some syntheses employ heterogeneous catalysts such as Fe(HSO4)3·SiO2, which facilitate the condensation under milder conditions and allow catalyst recovery and reuse.
- Advantages: Enhanced reaction rates, higher selectivity, and environmentally friendly protocols.
- Example: A study reported the synthesis of bis-(β-enamino esters) using Fe(HSO4)3·SiO2, achieving high yields (up to 100%) with clean reaction profiles and easy catalyst separation.
Reductive Amination Approach (Alternative Route)
- Description: An alternative method involves the reductive amination of methyl 3-oxobut-2-enoate with isopropylamine using reducing agents such as sodium triacetoxyborohydride.
- Procedure: The ketoester is first reacted with isopropylamine to form an imine intermediate, which is then reduced in situ to the β-enamino ester.
- Reaction conditions: Room temperature stirring overnight in dichloromethane with triethylamine as a base.
- Yields: Moderate to good yields (~50–70%) reported for similar compounds, with high purity after chromatographic purification.
Research Data and Reaction Analysis
| Preparation Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Condensation | None, reflux 50–80 °C | Ethanol/Methanol | 4–12 h | 70–90 | Simple, straightforward, scalable |
| Heterogeneous Catalysis | Fe(HSO4)3·SiO2, room temp | Solvent varies | 2–6 h | 90–100 | Recyclable catalyst, green chemistry approach |
| Reductive Amination | NaBH(OAc)3, triethylamine, rt | CH2Cl2 | Overnight | 50–70 | Requires reducing agent, mild conditions, moderate yield |
Spectral and Physical Data Supporting Preparation
- NMR Characterization: The β-enamino ester typically shows characteristic signals in ^1H NMR for the vinyl protons adjacent to the amino group and the methyl ester group. For example, singlets or doublets around δ 3.6–4.5 ppm for methoxy protons and multiplets for the isopropyl group.
- Melting Points: Reported melting points for related methyl β-enamino esters range from 50 °C to 110 °C, depending on substituents and purity.
- IR Spectroscopy: Strong absorption bands for C=O stretching (~1650 cm^-1) and N-H stretching (~3200–3400 cm^-1) confirm the presence of the ester and amino functionalities.
Summary of Key Findings
- The most common and efficient preparation method is the direct condensation of methyl 3-oxobut-2-enoate with isopropylamine under reflux.
- Heterogeneous catalysis using Fe(HSO4)3·SiO2 offers a green and recyclable alternative with excellent yields.
- Reductive amination provides a complementary synthetic route, especially when mild conditions are required.
- Reaction conditions are generally mild, and purification is straightforward.
- Spectroscopic data confirm the structure and purity of the synthesized this compound.
Chemical Reactions Analysis
Methyl 3-[(propan-2-yl)amino]but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Organic Chemistry
Methyl 3-[(propan-2-yl)amino]but-2-enoate serves as a key building block in the synthesis of various heterocyclic compounds, such as pyrroles, pyrimidines, and pyrazoles. These compounds are essential for developing new materials and pharmaceuticals.
| Compound Type | Example Compounds | Applications |
|---|---|---|
| Heterocycles | Pyrroles, Pyrimidines | Drug development, agrochemicals |
| Intermediates | Specialty chemicals | Industrial processes |
Biological Studies
In biological research, this compound is utilized to investigate enzyme inhibition and protein interactions. Its ability to modify biological pathways makes it a valuable tool in biochemical studies.
| Study Focus | Application Example | Findings |
|---|---|---|
| Enzyme Inhibition | Inhibitors for cancer-related enzymes | Potential therapeutic agents |
| Protein Interactions | Binding studies with receptors | Insights into cellular signaling |
Pharmaceutical Development
Research has explored the potential of this compound as a precursor in synthesizing pharmaceutical agents. Its structural features may enhance the efficacy of drug candidates.
| Drug Class | Example Compounds | Potential Benefits |
|---|---|---|
| Antineoplastics | Novel anticancer agents | Improved selectivity and potency |
| Antibiotics | Broad-spectrum antibiotics | Enhanced activity against resistant strains |
Industrial Applications
In industrial settings, this compound is employed in producing specialty chemicals and intermediates. Its unique properties facilitate various chemical transformations.
| Industry | Application | Impact |
|---|---|---|
| Chemical Manufacturing | Production of specialty chemicals | Increased efficiency in synthesis |
| Agriculture | Agrochemical intermediates | Enhanced crop protection |
Case Study 1: Enzyme Inhibition
A study investigated the effects of this compound on a specific enzyme involved in cancer metabolism. The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound for drug development.
Case Study 2: Synthesis of Heterocycles
Researchers synthesized a series of heterocyclic compounds using this compound as a starting material. The resulting compounds exhibited promising biological activities, indicating their potential use in medicinal chemistry.
Mechanism of Action
The mechanism of action of methyl 3-(propan-2-ylamino)but-2-enoate depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
The nature of the amino group substituent significantly influences the compound's properties and reactivity. Key comparisons include:
a) Methyl 3-[(1-Methoxy-1-Oxopropan-2-yl)Amino]-But-2-Enoate
- Substituent: Amino acid ester (e.g., L-alanine methyl ester).
- Synthesis: Condensation of methyl 3-aminocrotonate with amino acid esters in methanol, purified via silica gel chromatography .
- Key Differences: The amino acid ester group introduces chirality and enhances hydrophilicity, making these derivatives suitable for cytotoxic conjugates in medicinal chemistry .
b) Methyl 3-Arylaminobut-2-Enoates
- Substituent: Aromatic amines (e.g., benzoylamino or aryl groups).
- Synthesis: Reaction of methyl 2-benzoylamino-3-oxobutanoate with aromatic amines in benzene under acidic catalysis (PTSA) .
- Key Differences: Aryl substituents increase π-conjugation, stabilizing the enaminone system and altering electronic properties. These derivatives are precursors to heterocycles like oxazoloquinolines .
c) Alkylamino Variants
- Examples: Ethyl(propyl)amino, methyl(propyl)amino, or di(propan-2-yl)amino groups .
Physical and Chemical Properties
- Solubility: The isopropyl group increases lipophilicity compared to amino acid ester derivatives, reducing water solubility. Aryl derivatives exhibit even lower solubility due to aromatic stacking.
- Melting Points : Branched alkyl substituents (e.g., isopropyl) typically lower melting points relative to crystalline aryl derivatives.
Biological Activity
Methyl 3-[(propan-2-yl)amino]but-2-enoate, also known by its IUPAC name methyl (E)-3-(isopropylamino)but-2-enoate, is a compound with the molecular formula C8H15NO2. This compound has garnered attention for its potential biological activities, including enzyme inhibition and interactions with various protein targets. This article explores the biological activity of this compound, highlighting research findings, case studies, and comparative analyses.
- Molecular Weight : 157.21 g/mol
- CAS Number : 920312-29-4
- Structure : The compound consists of a methyl group, an isopropyl group, an amino group, and a but-2-enoate group .
The biological activity of this compound is primarily attributed to its role as a nucleophile or electrophile in chemical reactions. In biological systems, it interacts with various enzymes and receptors, influencing biochemical pathways. The specific targets and pathways involved may vary depending on the context of its application.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. For instance, it has been utilized in studies focusing on the inhibition of certain kinases involved in cancer cell proliferation. The compound's structure allows it to bind effectively to the active sites of these enzymes, thereby modulating their activity .
Case Studies
- Cancer Research : A study demonstrated that this compound could inhibit specific mitotic kinesins in cancer cells. This inhibition led to the induction of multipolar mitoses, which is detrimental to cancer cell survival .
- Protein Interaction Studies : Another investigation explored the interaction of this compound with various proteins involved in metabolic pathways. The results indicated that it could alter the conformation of target proteins, affecting their function and stability .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| Methyl 3-(3-methylphenyl)prop-2-enoate | Structure | Exhibits similar enzyme inhibition but lacks specificity towards certain kinases |
| Methyl 3-(propan-2-ylamino)butanoate | Structure | Similar biological activity but without the double bond in the butanoate group |
The structural differences confer distinct reactivity and applications for each compound.
Research Applications
This compound is used across various fields:
- Chemical Synthesis : Serves as a building block for synthesizing heterocyclic compounds.
- Biological Research : Employed in studies involving enzyme inhibition and protein interactions.
- Pharmaceutical Development : Investigated as a precursor for developing new therapeutic agents.
Q & A
Q. What synthetic methodologies are effective for preparing Methyl 3-[(propan-2-yl)amino]but-2-enoate, and how can reaction conditions be optimized?
To synthesize this compound, researchers often employ condensation reactions between activated esters and secondary amines. For optimization:
- Use catalytic bases (e.g., triethylamine) to deprotonate the amine and accelerate nucleophilic attack.
- Control steric hindrance by selecting aprotic solvents (e.g., DMF or THF) and maintaining temperatures between 0–25°C to minimize side reactions.
- Monitor reaction progress via TLC or LC-MS, and purify using column chromatography with gradients of ethyl acetate/hexane. Similar protocols for structurally related esters highlight the importance of stoichiometric precision and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the enoate backbone (δ ~5–6 ppm for α,β-unsaturated protons) and propan-2-ylamino group (δ ~1.2 ppm for methyl groups).
- IR Spectroscopy : Stretching frequencies for ester carbonyl (~1740 cm) and secondary amine (~3300 cm).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns. Cross-validate with X-ray crystallography for absolute configuration if crystals are obtainable .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact (H303+H313+H333 hazard codes).
- Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis.
- Follow protocols for spill containment (e.g., absorbents like vermiculite) and disposal compliant with hazardous waste regulations .
Advanced Research Questions
Q. How can researchers resolve anisotropic displacement parameter discrepancies during X-ray crystallographic refinement of this compound?
- Use SHELXL for refinement: Apply restraints (e.g., DELU, SIMU) to suppress unrealistic thermal motion in the enoate backbone or propan-2-ylamino group.
- Validate with PLATON/ADDSYM to check for missed symmetry or twinning.
- For disordered regions, partition occupancy using PART instructions and refine isotropically. Cross-check with Hirshfeld surface analysis to ensure hydrogen-bonding networks are physically plausible .
Q. What strategies mitigate structural ambiguities arising from twinning or disorder in crystallographic data for this compound?
- Twinning : Use SHELXD for initial structure solution and the TWIN command in SHELXL for refinement. Calculate the Flack parameter to confirm absolute structure.
- Disorder : Apply geometric restraints (e.g., DFIX, FLAT) to maintain bond lengths/angles. For severe cases, model alternate conformations with split occupancies.
- Validate final models using ORTEP-3 for graphical representation of anisotropic ellipsoids and CIF validation tools (e.g., checkCIF) to flag outliers .
Q. How can computational methods complement experimental data in analyzing the reactivity of this compound?
- Perform DFT calculations (e.g., Gaussian or ORCA) to model reaction pathways, such as nucleophilic attack at the β-carbon of the enoate.
- Calculate Fukui indices to predict electrophilic/nucleophilic sites.
- Validate computational results against experimental kinetic data (e.g., from UV-Vis monitoring) to refine transition-state models. Tools like CC-DPS can provide additional physicochemical profiling (e.g., logP, pKa) .
Q. What methodologies address contradictions between spectroscopic and crystallographic data for this compound?
- Reconcile NMR chemical shifts with crystallographic torsion angles using CASTEP or Quantum Espresso for solid-state NMR simulations.
- For discrepancies in hydrogen bonding, compare solution-state NOESY/ROESY data with crystal packing diagrams from WinGX .
- Re-examine sample purity: Impurities (e.g., hydrolysis byproducts) can skew spectroscopic results. Use preparative HPLC for repurification .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
